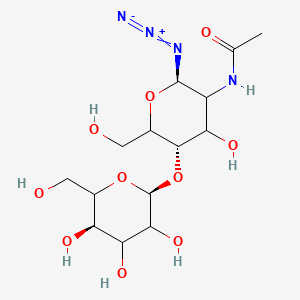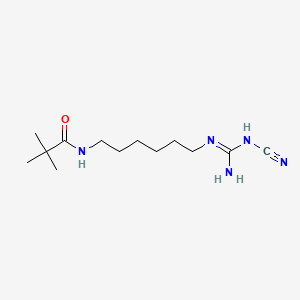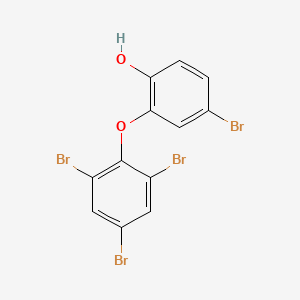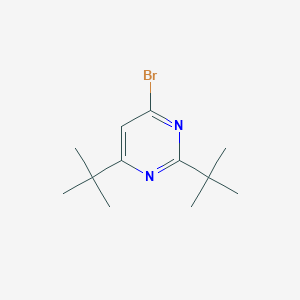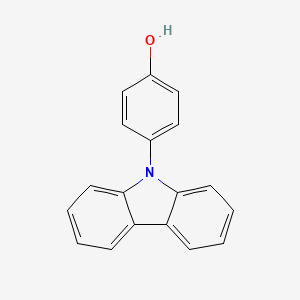
N-(4-hydroxyphenyl)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9H-carbazol-9-yl)phenol is an organic compound that features a carbazole moiety attached to a phenol group. Carbazole is a tricyclic aromatic heterocycle, and phenol is a hydroxyl group attached to a benzene ring. This compound is of significant interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(9H-carbazol-9-yl)phenol can be synthesized through several methods. One common approach involves the reaction of carbazole with 4-iodophenol in the presence of a base and a phase transfer catalyst . The reaction is typically carried out in toluene at elevated temperatures under an inert atmosphere .
Another method involves the oxidative polymerization of carbazole derivatives using oxidants such as sodium hypochlorite (NaOCl) or ferric chloride (FeCl3) . The oxidative polymerization with FeCl3 is performed in chloroform at room temperature, while the reaction with NaOCl is carried out in an aqueous alkaline medium .
Industrial Production Methods
Industrial production of 4-(9H-carbazol-9-yl)phenol often employs similar synthetic routes but on a larger scale. The choice of oxidants and reaction conditions may vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(9H-carbazol-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidants like NaOCl and FeCl3.
Substitution: It can participate in substitution reactions, such as the Suzuki coupling reaction.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) and ferric chloride (FeCl3) are commonly used oxidants.
Substitution: The Suzuki coupling reaction involves the use of palladium catalysts and boronic acids.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(9H-carbazol-9-yl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(9H-carbazol-9-yl)phenol varies depending on its application. In biological systems, carbazole derivatives can inhibit enzymes like α-glucosidase, which plays a role in carbohydrate digestion . In optoelectronic applications, the compound’s ability to transport charge and its thermal stability are crucial for its performance .
Vergleich Mit ähnlichen Verbindungen
4-(9H-carbazol-9-yl)phenol can be compared to other carbazole derivatives, such as:
4-(9H-carbazol-9-yl)triphenylamine: This compound is used as a hole-transporting material and has similar thermal stability and charge transport properties.
9-(4-vinyl benzyl)-9H-carbazole: This derivative is used in the synthesis of polymers for various applications.
The uniqueness of 4-(9H-carbazol-9-yl)phenol lies in its combination of a phenol group with a carbazole moiety, which imparts distinct chemical and physical properties that are advantageous in multiple fields of research and industry.
Eigenschaften
Molekularformel |
C18H13NO |
|---|---|
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
4-carbazol-9-ylphenol |
InChI |
InChI=1S/C18H13NO/c20-14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,20H |
InChI-Schlüssel |
JOYGDTAPXVGLLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
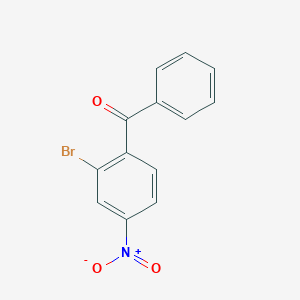
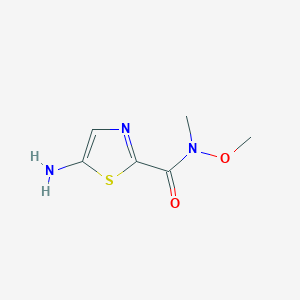
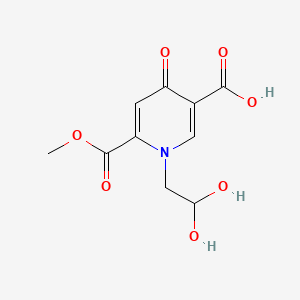
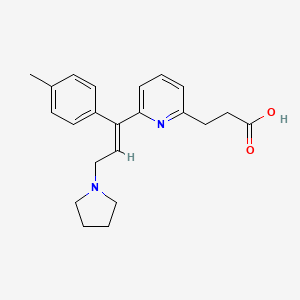
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)
![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
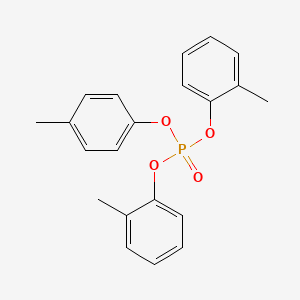
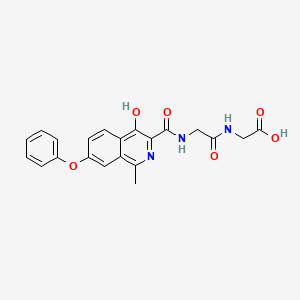
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
